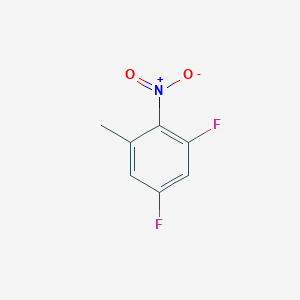

1,5-Difluoro-3-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 1,5-Difluoro-3-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Difluoro-3-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-difluoro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYOQSYKJFWRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290482 | |

| Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616526-80-7 | |

| Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS: 1616526-80-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-methyl-2-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This document delves into its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its applications, with a particular focus on its role in drug discovery and development.

Compound Overview

1,5-Difluoro-3-methyl-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅F₂NO₂.[1] Its structure, featuring a benzene ring with two fluorine atoms, a methyl group, and a nitro group, makes it a versatile building block in medicinal chemistry and materials science.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Difluoro-3-methyl-2-nitrobenzene is presented in the table below.

| Property | Value | Source |

| CAS Number | 1616526-80-7 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Physical Form | Solid or semi-solid or lump or liquid | |

| Purity | Typically ≥97-98% | [3] |

| InChI Key | YEYOQSYKJFWRNK-UHFFFAOYSA-N |

Synthesis and Purification

The primary route for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene is the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene.[2] This reaction involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.[2]

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. This protocol is based on established methods for the nitration of analogous fluorinated aromatic compounds.

Materials:

-

1,5-Difluoro-3-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with gentle swirling, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-difluoro-3-methylbenzene in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of 1,5-difluoro-3-methylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude 1,5-Difluoro-3-methyl-2-nitrobenzene can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to afford the final product in high purity.

Sources

1,5-Difluoro-3-methyl-2-nitrobenzene molecular weight

An In-Depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Difluoro-3-methyl-2-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a combination of electron-withdrawing and electron-donating groups, imparts a distinct reactivity profile that makes it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, molecular structure, synthesis, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. Furthermore, this document outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of 1,5-Difluoro-3-methyl-2-nitrobenzene are summarized below. These data are critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 173.12 g/mol | [1][2] |

| Chemical Formula | C₇H₅F₂NO₂ | [2][3][4] |

| CAS Number | 1616526-80-7 | [1][2][3] |

| IUPAC Name | 1,5-difluoro-3-methyl-2-nitrobenzene | [2] |

| Synonyms | 3,5-Difluoro-2-nitrotoluene | [2] |

| Appearance | Solid, semi-solid, or lump | [3] |

| Purity | Commonly available at ≥97% | [3][4] |

| InChI Key | YEYOQSYKJFWRNK-UHFFFAOYSA-N | [1][3] |

Molecular Structure and Chemical Reactivity

The chemical behavior of 1,5-Difluoro-3-methyl-2-nitrobenzene is a direct consequence of the interplay between its substituents on the benzene ring. The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution.[1] The two fluorine atoms at the 1- and 5-positions also exert a strong electron-withdrawing inductive effect, further enhancing the ring's electrophilicity.[1] In contrast, the methyl group (-CH₃) at the 3-position is an electron-donating group, which provides an interesting electronic balance within the molecule.[1] This unique substitution pattern influences the regioselectivity of its reactions and is a key feature exploited in synthetic chemistry.

Caption: Structure of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Synthesis and Purification

The primary route for synthesizing 1,5-Difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution of 1,5-difluoro-3-methylbenzene.[1] This reaction typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to ensure the regioselective introduction of the nitro group at the 2-position and to prevent over-nitration or the formation of other isomers.[1]

Post-synthesis, purification is essential to achieve the high purity required for subsequent applications. Standard laboratory techniques such as recrystallization, column chromatography, or distillation under reduced pressure can be employed depending on the scale and the nature of the impurities.

Caption: General synthesis workflow for the target compound.

Key Chemical Transformations

1,5-Difluoro-3-methyl-2-nitrobenzene is a versatile intermediate that can undergo several key chemical transformations, providing access to a wide range of derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C).[1] This transformation is fundamental for introducing a nucleophilic amine functionality, which is a common precursor in the synthesis of pharmaceuticals.

-

Nucleophilic Aromatic Substitution: The fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by a variety of nucleophiles under appropriate reaction conditions.[1] This allows for the introduction of diverse functional groups onto the aromatic ring.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.[1] This provides another synthetic handle for further molecular elaboration.

Caption: Key reactions of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Research and Drug Development

The utility of 1,5-Difluoro-3-methyl-2-nitrobenzene extends across several areas of chemical research and development.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the development of new drug candidates.[1] The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the potency of active pharmaceutical ingredients.[5]

-

Agrochemicals: This compound is also utilized in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: It can be incorporated into the development of new materials with specific electronic or physical properties.[1]

-

Biochemical Research: Due to its potential to interact with biological systems, it is also used in biochemical research to probe enzyme interactions and cellular signaling pathways.[1]

Analytical Characterization

To ensure the identity and purity of 1,5-Difluoro-3-methyl-2-nitrobenzene, a suite of analytical techniques is typically employed. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure and the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

1,5-Difluoro-3-methyl-2-nitrobenzene is a chemical that requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Measures:

In case of exposure, it is crucial to seek medical attention and to have the Safety Data Sheet (SDS) available.[8]

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a specialty chemical with a unique and valuable substitution pattern. Its well-defined reactivity makes it an important intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

- 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem. (URL: )

-

1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem. (URL: [Link])

-

1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. (URL: [Link])

-

1,3-Difluoro-2-methyl-4-nitrobenzene | CAS 79562-49-5 | AMERICAN ELEMENTS ®. (URL: [Link])

-

1,2-DIFLUORO-3-METHYL-4-NITRO-BENZENE - ChemBK. (URL: [Link])

-

1,5-Difluoro-2-methyl-3-nitro-benzene | CAS#:1188412-98-7 | Chemsrc. (URL: [Link])

-

The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). - ResearchGate. (URL: [Link])

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P

-

1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem. (URL: [Link])

Sources

- 1. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem [benchchem.com]

- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]

- 4. 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7 | AChemBlock [achemblock.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Structure Elucidation of 1,5-Difluoro-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene, a compound of interest in medicinal chemistry and materials science.[1] By integrating advanced spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—with computational modeling, this document outlines a self-validating workflow for unambiguous structure confirmation. This guide is designed to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical endeavors.

Introduction: The Significance of Structural Certainty

1,5-Difluoro-3-methyl-2-nitrobenzene (C₇H₅F₂NO₂) is a substituted aromatic compound with a molecular weight of 173.12 g/mol .[1][2] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a robust and unequivocal method for confirming its molecular structure.[1] The precise arrangement of the fluoro, methyl, and nitro substituents on the benzene ring dictates the molecule's reactivity, biological activity, and physical properties. Therefore, rigorous structure elucidation is a critical prerequisite for its application in any research or development pipeline.

This guide presents a multi-faceted analytical approach, emphasizing the synergy between different spectroscopic methods and computational validation to achieve a high degree of confidence in the assigned structure.

Strategic Workflow for Structure Elucidation

A logical and systematic approach is paramount for the efficient and accurate determination of a molecular structure. The following workflow is recommended for the elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene.

Caption: Overall workflow for the structure elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule and for probing the environment of other NMR-active nuclei, such as ¹⁹F. For 1,5-difluoro-3-methyl-2-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated solution is preferable.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR to define the 0 ppm reference point.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 ppm | Multiplet | 2H | Aromatic Protons (H-4, H-6) |

| ~2.3 ppm | Singlet | 3H | Methyl Protons (-CH₃) |

Rationale: The two aromatic protons are expected to be in a similar chemical environment, giving rise to a multiplet in the aromatic region. The methyl protons are not coupled to any other protons and will therefore appear as a singlet. A chemical vendor suggests a chemical shift of approximately 2.3 ppm for the methyl group.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

| Predicted Chemical Shift (δ) | Assignment |

| ~160-165 ppm (d, J ≈ 250 Hz) | C-F (C-1, C-5) |

| ~145-150 ppm | C-NO₂ (C-2) |

| ~130-135 ppm | C-CH₃ (C-3) |

| ~110-115 ppm (d, J ≈ 20 Hz) | C-H (C-4, C-6) |

| ~15-20 ppm | -CH₃ |

Rationale: The carbon atoms directly bonded to fluorine will show large coupling constants (J). The carbon bearing the nitro group will be significantly deshielded. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| -110 to -115 ppm | Multiplet | Aromatic Fluorines |

Rationale: A chemical vendor suggests a ¹⁹F NMR chemical shift in the range of -110 to -115 ppm for the meta-difluoro arrangement in this molecule.[4] The two fluorine atoms are chemically equivalent and will show a single signal, which will be a multiplet due to coupling with the aromatic protons.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Sample Preparation

-

Ionization Method: Electron Ionization (EI) is a suitable method for this relatively volatile and thermally stable compound. For higher accuracy mass determination, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used.[1]

-

Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL).

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (173.12 g/mol ). The fragmentation pattern will be characteristic of a nitroaromatic compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,5-Difluoro-3-methyl-2-nitrobenzene

| m/z | Proposed Fragment |

| 173 | [M]⁺ |

| 156 | [M - OH]⁺ |

| 143 | [M - NO]⁺ |

| 127 | [M - NO₂]⁺ |

| 99 | [C₆H₂F₂]⁺ |

Rationale: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[5] The loss of an OH group can also occur through rearrangement. The base peak is likely to be the molecular ion due to the stability of the aromatic ring.

Caption: Predicted fragmentation pathway for 1,5-difluoro-3-methyl-2-nitrobenzene in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Sample Preparation

-

Solid Sample Preparation: As 1,5-difluoro-3-methyl-2-nitrobenzene is a solid or semi-solid at room temperature, it can be prepared as a KBr pellet or a Nujol mull.[6] A thin solid film can also be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Predicted Infrared Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the nitro group and the substituted benzene ring.

Table 5: Predicted Characteristic IR Absorptions for 1,5-Difluoro-3-methyl-2-nitrobenzene

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Methyl C-H Stretch | Medium |

| ~1550-1475 | Asymmetric NO₂ Stretch | Strong |

| ~1360-1290 | Symmetric NO₂ Stretch | Strong |

| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1200-1000 | C-F Stretch | Strong |

Rationale: The most characteristic and intense bands in the spectrum will be the asymmetric and symmetric stretches of the nitro group.[3] The presence of strong C-F stretching bands and the various C-H and C=C vibrations of the substituted aromatic ring will further support the proposed structure.

Computational Validation: The Power of Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict spectroscopic data, which can then be compared with experimental results for validation.

Protocol for DFT-Based NMR Prediction

-

Structure Optimization: The 3D structure of 1,5-difluoro-3-methyl-2-nitrobenzene should be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: Using the optimized geometry, the NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS for ¹H and ¹³C).

This computational approach can be particularly useful for assigning specific signals in complex spectra and for confirming the proposed regiochemistry.

Conclusion: A Unified Approach to Structure Elucidation

The unambiguous structure elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene is achieved through the convergence of evidence from multiple, independent analytical techniques. The combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and infrared spectroscopy, when supported by computational predictions, provides a self-validating and robust confirmation of the molecular structure. This integrated approach ensures the scientific integrity of subsequent research and development activities that utilize this important chemical building block.

References

- Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 14(7), 743-753.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

- Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Preparation. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem [benchchem.com]

- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. app.nmrium.com [app.nmrium.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]

1,5-Difluoro-3-methyl-2-nitrobenzene IUPAC name

An In-depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene: Synthesis, Properties, and Applications

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a strategic arrangement of electron-withdrawing fluorine and nitro groups alongside an electron-donating methyl group, imparts a distinct reactivity profile. This makes it a versatile synthetic intermediate for the construction of more complex molecular entities. The presence of fluorine atoms is particularly valued in medicinal chemistry for their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The formal identification and key properties of 1,5-Difluoro-3-methyl-2-nitrobenzene are crucial for its use in a research and development setting. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-difluoro-3-methyl-2-nitrobenzene [1][2][3]. It is also known by the synonym 3,5-Difluoro-2-nitrotoluene[1].

The strategic placement of its functional groups significantly influences the molecule's chemical behavior. The two fluorine atoms at the 1 and 5 positions exert strong electron-withdrawing effects, while the nitro group at the 2-position further activates the aromatic ring towards nucleophilic attack[4]. The methyl group at position 3 provides a degree of electronic balance and serves as a potential site for further chemical modification[4].

Table 1: Physicochemical Properties of 1,5-Difluoro-3-methyl-2-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1,5-difluoro-3-methyl-2-nitrobenzene | [1] |

| CAS Number | 1616526-80-7 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1][4] |

| Physical Form | Solid or semi-solid | |

| Typical Purity | ≥97% | [2] |

| InChI Key | YEYOQSYKJFWRNK-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1[O-])F)F | [1] |

| Storage | Store sealed in a dry, room-temperature environment |

Synthesis Protocol: Electrophilic Aromatic Nitration

The principal route for preparing 1,5-difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene[4]. This well-established reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion, which is the active electrophile.

-

Temperature Control: This reaction is highly exothermic. Maintaining a low and controlled temperature is critical to prevent over-nitration (the addition of multiple nitro groups) and the formation of unwanted side products, thereby ensuring regioselective introduction of the nitro group at the desired 2-position[4].

Caption: Synthesis workflow for 1,5-Difluoro-3-methyl-2-nitrobenzene.

Detailed Step-by-Step Methodology

Reagents and Equipment:

-

1,5-Difluoro-3-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel

-

Separatory funnel

-

Ethyl acetate (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: Equip a round-bottom flask with a magnetic stir bar and place it in an ice/salt bath to maintain a temperature between 0 and 5°C.

-

Charging the Reactor: Add 1,5-difluoro-3-methylbenzene to the flask. Begin stirring and allow it to cool to the target temperature.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This step is highly exothermic and must be performed slowly.

-

Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 1,5-difluoro-3-methylbenzene via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice. This quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction 2-3 times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final, high-purity 1,5-difluoro-3-methyl-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The utility of 1,5-difluoro-3-methyl-2-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). This transformation yields 1,5-difluoro-3-methyl-2-aminobenzene, a crucial precursor for forming amides, sulfonamides, and other functionalities common in pharmacologically active molecules[4].

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the potent electron-withdrawing nitro group, are susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates[4]. This allows for the introduction of diverse substituents onto the aromatic ring.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., potassium permanganate). This creates 1,5-difluoro-3-carboxy-2-nitrobenzene, providing another handle for synthetic elaboration, such as ester or amide formation[4].

Caption: Key chemical transformations of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Research and Drug Development

1,5-Difluoro-3-methyl-2-nitrobenzene is not typically an end-product but rather a valuable building block. Its applications span several research-intensive industries:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of new drug candidates[4]. The difluoro-nitro-aromatic motif can be elaborated into complex heterocyclic systems or used to introduce fluorine into a target molecule to improve its pharmacokinetic profile (e.g., blocking metabolic oxidation).

-

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides, where the specific substitution pattern can confer selective toxicity to target organisms[4].

-

Materials Science: It is employed in the synthesis of specialized polymers and organic electronic materials where its electronic properties and stability are advantageous[4][5].

Safety and Handling

Proper handling of 1,5-difluoro-3-methyl-2-nitrobenzene is essential in a laboratory setting. It is classified as a hazardous substance, and all work should be conducted inside a certified chemical fume hood.

Table 2: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6].

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors[6][7].

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[6].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

- 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQ41TCSeaP7SzxhXDEZgWza_ybwRow5Uoq61mEdEznqO0Xq9rQA0uBTIH6LbLolpMj97iiRR9eRuzDke_7LBgnVxY2qNBtuUi7gCq3Tstb4PqylHPwWGfTeiG8cyHjBqtg-E4_w==]

- 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58765851]

- 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f43cc]

- 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7 | AChemBlock. [URL: https://www.achemblock.com/products/W170313.html]

- 1,5-difluoro-3-methyl-2-nitrobenzene - C7H5F2NO2 | CSSS00010291800 - Chemspace. [URL: https://chem-space.com/compounds/CSSS00010291800]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC441490050&productDescription=1%2C5-DIFLUORO-2%2C4-DINITROBENZENE&vendorId=VN00032119&countryCode=US&language=en]

- 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Difluoro-5-methyl-2-nitrobenzene]

- Buy 1,5-Difluoro-2-methoxy-3-nitrobenzene | 441-31-6 - Smolecule. [URL: https://www.smolecule.com/cas-441-31-6-1-5-difluoro-2-methoxy-3-nitrobenzene.html]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FMSDS%2FUSA%2FEnglish%2FAC205370000.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-documents.html?searchRequest=%7B%22searchString%22%3A%22ACR39734%22%2C%22page%22%3A0%2C%22pageSize%22%3A10%2C%22responseGroup%22%3A%22all%22%7D&dialog=true]

Sources

- 1. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7 | AChemBlock [achemblock.com]

- 3. 1,5-difluoro-3-methyl-2-nitrobenzene - C7H5F2NO2 | CSSS00010291800 [chem-space.com]

- 4. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem [benchchem.com]

- 5. Buy 1,5-Difluoro-2-methoxy-3-nitrobenzene | 441-31-6 [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene is a key aromatic intermediate characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules. Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of target molecules. This guide provides an in-depth exploration of the synonyms, chemical properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for laboratory and industrial applications.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and chemical identifiers for 1,5-Difluoro-3-methyl-2-nitrobenzene is crucial for accurate sourcing and regulatory compliance.

Synonyms and Alternative Names

This compound is known by several names in chemical literature and commercial catalogs. The most common synonyms include:

-

3,5-Difluoro-2-nitrotoluene[1]

-

Benzene, 1,5-difluoro-3-methyl-2-nitro-[1]

-

1,5-difluoro-3-methyl-2-nitro-benzene[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-difluoro-3-methyl-2-nitrobenzene .[1]

Key Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 1616526-80-7 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| InChI | 1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | [1] |

| InChIKey | YEYOQSYKJFWRNK-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])F)F | [1] |

Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

The primary industrial synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene is achieved through the electrophilic aromatic substitution of 1,5-difluoro-3-methylbenzene.[2]

Reaction Principle

The synthesis involves the nitration of the starting material using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The directing effects of the existing substituents on the ring guide the nitro group to the 2-position.

Experimental Protocol: Electrophilic Nitration

Materials:

-

1,5-Difluoro-3-methylbenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

-

Reaction Flask with magnetic stirrer and dropping funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Nitration Reaction: To the chilled nitrating mixture, add 1,5-difluoro-3-methylbenzene dropwise via a dropping funnel, ensuring the reaction temperature is carefully controlled to remain between 0-5 °C. The regioselective introduction of the nitro group at the 2-position is highly dependent on maintaining this low temperature to prevent over-nitration and the formation of side products.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1,5-Difluoro-3-methyl-2-nitrobenzene can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Key Chemical Reactions and Transformations

The functional groups on 1,5-Difluoro-3-methyl-2-nitrobenzene allow for a variety of chemical transformations, making it a versatile intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 1,5-difluoro-3-methyl-2-aminobenzene. This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[2]

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

-

1,5-Difluoro-3-methyl-2-nitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,5-Difluoro-3-methyl-2-nitrobenzene in ethanol.

-

Addition of Reducing Agent: Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reaction Conditions: Heat the reaction mixture at reflux (approximately 75 °C) for 5-7 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,5-difluoro-3-methyl-2-aminobenzene. Due to the potential instability of the resulting diamine, it is often recommended for immediate use in subsequent synthetic steps.[2]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the electron-withdrawing nitro group.[2] This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities into the molecule.

Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate or chromic acid. This transformation provides a route to synthesize substituted benzoic acid derivatives.[2]

Caption: Key reactions of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Drug Development and Agrochemicals

The unique structural features of 1,5-Difluoro-3-methyl-2-nitrobenzene make it a valuable precursor in the synthesis of biologically active compounds. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. For instance, it is a potential intermediate in the creation of novel anticancer drugs and other therapeutic agents. The ability to undergo nucleophilic aromatic substitution allows for the introduction of various pharmacophores, enabling the generation of libraries of compounds for high-throughput screening.

Agrochemical Applications

In the agrochemical industry, 1,5-Difluoro-3-methyl-2-nitrobenzene is utilized in the synthesis of modern herbicides and fungicides. The resulting fluorinated compounds often exhibit enhanced efficacy and a more favorable environmental profile. For example, it is a potential precursor for the synthesis of certain classes of herbicides that inhibit protoporphyrinogen oxidase.[3]

Safety and Handling

1,5-Difluoro-3-methyl-2-nitrobenzene is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

According to available safety data, this compound is associated with the following hazards:

Recommended Safety Precautions

When working with 1,5-Difluoro-3-methyl-2-nitrobenzene, the following safety measures should be strictly adhered to:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[4]

-

If there is a risk of inhalation, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash off with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, chemical transformations, and handling requirements is essential for its safe and effective utilization in research and development. The methodologies and insights provided in this guide are intended to support scientists and researchers in harnessing the full potential of this versatile building block.

References

- 1. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem [benchchem.com]

- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3,5-Difluoro-2-nitrotoluene: Synthesis, Characterization, and Potential Applications

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Intermediate

The landscape of pharmaceutical and agrochemical research is in constant pursuit of novel molecular scaffolds that can unlock new therapeutic avenues and crop protection strategies. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Within this class of molecules, difluoronitrotoluenes serve as versatile intermediates for the synthesis of a wide array of complex bioactive compounds.

This technical guide focuses on a specific, yet sparsely documented isomer: 3,5-Difluoro-2-nitrotoluene . A comprehensive search of the scientific literature and chemical databases reveals a notable absence of detailed experimental data on its physical and chemical properties. This scarcity of information presents both a challenge and an opportunity. It underscores the novelty of this compound and highlights its potential as an unexplored building block in synthetic chemistry.

This document, therefore, adopts a forward-looking perspective. It is structured not as a retrospective summary of established knowledge, but as a proactive guide for the synthesis, characterization, and potential utilization of 3,5-Difluoro-2-nitrotoluene. By leveraging established principles of organic chemistry and drawing analogies from structurally related compounds, we will provide a robust framework for researchers to approach the synthesis and application of this promising, yet under-explored, chemical entity. Our objective is to empower researchers with the foundational knowledge and practical insights necessary to unlock the potential of 3,5-Difluoro-2-nitrotoluene in their respective fields.

Physicochemical Properties: An Estimation Based on Structural Analogs

Given the absence of experimentally determined physical properties for 3,5-Difluoro-2-nitrotoluene, we can predict its characteristics by examining its structural analogs. Aromatic nitro compounds are typically crystalline solids or high-boiling liquids, with their physical state being influenced by molecular symmetry and intermolecular forces.[1] The presence of the polar nitro group generally leads to higher melting and boiling points compared to their non-nitrated counterparts.[2]

The table below presents the known physical properties of several nitrotoluene isomers. Based on these trends, we can extrapolate the likely properties of 3,5-Difluoro-2-nitrotoluene. The two fluorine atoms are expected to increase the molecular weight and polarity, likely resulting in a solid physical state at room temperature with a melting point in a similar range to other solid isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | Liquid | -9.5 | 221.7[3] |

| 3-Nitrotoluene | C₇H₇NO₂ | 137.14 | Liquid | 16 | 232.6[3] |

| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | Solid | 51-54 | 238[4][5] |

| 5-Fluoro-2-nitrotoluene | C₇H₆FNO₂ | 155.13 | Crystalline Powder | 10-12 | 235-238[6] |

| 4,5-Difluoro-2-nitrotoluene | C₇H₅F₂NO₂ | 173.12 | Liquid | Not Available | 224.5 (Predicted)[7] |

| 3,5-Difluoro-2-nitrotoluene | C₇H₅F₂NO₂ | 173.12 | Predicted: Solid | Predicted: 30-50 | Predicted: ~230 |

Proposed Synthesis of 3,5-Difluoro-2-nitrotoluene

The most direct and logical synthetic route to 3,5-Difluoro-2-nitrotoluene is the electrophilic nitration of the commercially available precursor, 3,5-difluorotoluene. The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the nitration reaction. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. In this specific case, the positions ortho to the methyl group (positions 2 and 6) and ortho/para to the fluorine atoms will be activated. The steric hindrance from the two fluorine atoms at positions 3 and 5 may influence the final product distribution.

Experimental Protocol: Nitration of 3,5-Difluorotoluene

This protocol is a proposed method based on standard nitration procedures for aromatic compounds.[7]

Materials:

-

3,5-Difluorotoluene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 3,5-difluorotoluene dropwise through the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,5-Difluoro-2-nitrotoluene.

Characterization of the Synthesized Product

The identity and purity of the synthesized 3,5-Difluoro-2-nitrotoluene should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the structure of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the proposed workflow for the synthesis and subsequent characterization of 3,5-Difluoro-2-nitrotoluene.

Caption: Proposed workflow for the synthesis and characterization of 3,5-Difluoro-2-nitrotoluene.

Potential Applications in Drug Development and Research

Fluorinated nitrotoluenes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atoms can enhance the biological activity and pharmacokinetic properties of the final molecule.

The potential applications of 3,5-Difluoro-2-nitrotoluene are likely to be in the following areas:

-

Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors incorporate a fluorinated aromatic core. The 3,5-difluoro-2-aminotoluene derivative (obtained after reduction of the nitro group) could serve as a key building block for new inhibitors.

-

Development of Anti-infective Agents: The introduction of fluorine atoms can improve the efficacy of anti-bacterial and anti-fungal agents.

-

Agrochemicals: As a precursor to novel herbicides, insecticides, and fungicides.

Logical Relationship of Fluorinated Nitrotoluenes in Synthetic Chemistry

The following diagram illustrates the central role of fluorinated nitrotoluenes as intermediates in the synthesis of more complex molecules.

Caption: The role of fluorinated nitrotoluenes as key synthetic intermediates.

Conclusion

References

-

Environmental Project, No. 941 – Substance flow analysis of 4-nitrotoluene. (n.d.). Retrieved from [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. International Agency for Research on Cancer. Retrieved from [Link]

-

What are the physical properties of nitro compounds? (n.d.). CK-12 Foundation. Retrieved from [Link]

-

4-Nitrotoluene. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitro Compounds: Types, Synthesis, Properties and Uses. (n.d.). EMBIBE. Retrieved from [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.

-

24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

3-Fluoro-2-nitrotoluene. (n.d.). Chemsrc. Retrieved from [Link]

-

Properties Of Nitro Compounds. (n.d.). Physics Wallah. Retrieved from [Link]

- Fayet, G., Rotureau, P., Adamo, C., & Joubert, L. (2009). On the use of descriptors arising from the conceptual density functional theory for the prediction of the decomposition enthalpy of nitroaromatic compounds. Chemical Physics Letters, 477(1-3), 154-157.

-

4,5-DIFLUORO-2-NITROTOLUENE. (n.d.). ChemBK. Retrieved from [Link]

-

3-Fluoro-6-Nitrotoluene. (n.d.). ChemBK. Retrieved from [Link]

-

2,3-Difluoro-5-nitrotoluene. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.

-

4,5-Difluoro-2-nitrotoluene. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

5-Fluoro-2-nitrotoluene: Technical Specifications & Industrial Applications. (n.d.). Retrieved from [Link]

Sources

- 1. embibe.com [embibe.com]

- 2. ck12.org [ck12.org]

- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen – 1 Introduction [www2.mst.dk]

- 5. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

Spectroscopic data for 1,5-Difluoro-3-methyl-2-nitrobenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No: 1616526-80-7) is a substituted nitroaromatic compound of significant interest in synthetic chemistry.[1][2] Its structural architecture, featuring a strategically positioned electron-donating methyl group and strongly electron-withdrawing nitro and fluoro groups, makes it a valuable intermediate for the synthesis of complex molecular targets.[3] It serves as a versatile building block in the development of novel pharmaceuticals and agrochemicals, where the fluorine atoms can modulate physicochemical properties such as metabolic stability and binding affinity.[3][4]

A definitive structural confirmation and purity assessment of such an intermediate is paramount for its effective use in multi-step syntheses. This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene. We will delve into the principles, experimental workflows, and expected data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document is intended for researchers, chemists, and quality control professionals who require a robust and validated analytical approach to handling this and structurally related compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

-

IUPAC Name: 1,5-difluoro-3-methyl-2-nitrobenzene[1]

-

Molecular Formula: C₇H₅F₂NO₂[1]

-

Molecular Weight: 173.12 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with:

-

Two fluorine atoms at positions C1 and C5.

-

A nitro group (-NO₂) at position C2.

-

A methyl group (-CH₃) at position C3.

-

The interplay of these substituents dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signature. The nitro and fluoro groups are strongly electron-withdrawing, while the methyl group is electron-donating. This electronic push-pull system is key to its reactivity and spectral characteristics.[3]

| Property | Value | Source |

| CAS Number | 1616526-80-7 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₂ | [5] |

| Molecular Weight | 173.12 g/mol | [6] |

| Exact Mass | 173.02883473 Da | [1] |

| InChIKey | YEYOQSYKJFWRNK-UHFFFAOYSA-N | [2] |

Mass Spectrometry: Molecular Integrity and Fragmentation

1.1 Principle and Rationale

Mass spectrometry is an essential technique for verifying the molecular weight and elemental composition of a synthesized compound. For 1,5-Difluoro-3-methyl-2-nitrobenzene, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming that the correct molecular formula (C₇H₅F₂NO₂) has been achieved. The fragmentation pattern observed, typically under electron ionization (EI), offers corroborative structural evidence by revealing stable fragments resulting from the cleavage of specific bonds.

1.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is recommended.

-

ESI (Positive Mode) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 300 °C

-

Mass Range: m/z 50 - 500

-

-

Data Acquisition: Acquire the spectrum in full scan mode. The instrument should be calibrated using a known standard to ensure high mass accuracy (<5 ppm).

1.3 Data Interpretation and Discussion

The primary goal is to identify the molecular ion peak. Given the molecular formula C₇H₅F₂NO₂, the expected exact masses for common adducts are presented below.

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (Radical Cation) | 173.0288 |

| [M+H]⁺ (Protonated) | 174.0366 |

| [M+Na]⁺ (Sodiated) | 196.0186 |

Under EI conditions, fragmentation is expected. Key fragments would arise from the loss of the nitro group or a fluorine atom:

-

[M - NO₂]⁺: m/z 127.0356 (Loss of 46.0055 Da)

-

[M - F]⁺: m/z 154.0329 (Loss of 18.9984 Da)

The presence of these ions provides strong evidence for the assigned structure.

1.4 Experimental Workflow: Mass Spectrometry

Caption: Workflow for HRMS analysis of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1 Principle and Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). For 1,5-Difluoro-3-methyl-2-nitrobenzene, IR spectroscopy is used to confirm the presence of the nitro (-NO₂), fluoro (-F), and methyl (-CH₃) groups on the aromatic ring.

2.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean transmittance or absorbance spectrum.

2.3 Data Interpretation and Discussion

The IR spectrum will be dominated by absorptions characteristic of the substituted aromatic ring. Key diagnostic peaks are predicted below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600 - 1580 | C=C Stretch | Aromatic Ring |

| ~1550 - 1520 | N=O Asymmetric Stretch | Nitro (-NO₂) (Strong) |

| ~1360 - 1330 | N=O Symmetric Stretch | Nitro (-NO₂) (Strong) |

| ~1250 - 1100 | C-F Stretch | Aryl-Fluoride |

| ~880 - 800 | C-H Bend (out-of-plane) | Substituted Aromatic |

The two strong, sharp peaks for the nitro group's asymmetric and symmetric stretches are the most telling features and serve as a primary confirmation of successful nitration.[7]

2.4 Experimental Workflow: IR Spectroscopy

Caption: Standard operating procedure for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

3.1 Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated compound like this, ¹⁹F NMR is indispensable.[8] The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete and unambiguous assignment of the molecular structure.

3.2 Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: 16 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters: 512 or 1024 scans, relaxation delay (d1) of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Key Parameters: 64 scans, relaxation delay (d1) of 2 seconds. Use a certified reference standard if quantitative analysis is needed.[9]

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

3.3 Data Interpretation and Discussion

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum will show signals for the methyl group and the two aromatic protons. Due to coupling with the two fluorine atoms, the aromatic signals will appear as complex multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.2 | t (triplet) or dd | 1H | H-4 | This proton is coupled to the adjacent fluorine (F-5) and the meta fluorine (F-1). The splitting will likely appear as a triplet or a doublet of doublets. |

| ~6.8 - 7.0 | t (triplet) or dd | 1H | H-6 | Similar to H-4, this proton is coupled to the adjacent fluorine (F-1) and the meta fluorine (F-5), resulting in a complex multiplet. |

| ~2.4 | s | 3H | -CH₃ | The methyl protons are not coupled to any neighboring protons or fluorines, so they should appear as a singlet. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will show 7 distinct signals. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | Rationale |

| ~160 - 165 | d, ¹JCF ≈ 250 | C1, C5 | Carbons directly attached to fluorine are significantly deshielded and show very large one-bond C-F coupling. They are chemically equivalent due to symmetry. |

| ~145 - 150 | t, ²JCF ≈ 20 | C2 | The carbon bearing the nitro group is deshielded. It will show coupling to both F-1 and F-5. |

| ~115 - 120 | t, ²JCF ≈ 25 | C6 | This carbon is ortho to F-1 and will show a large two-bond C-F coupling. |

| ~110 - 115 | t, ²JCF ≈ 25 | C4 | This carbon is ortho to F-5 and will show a large two-bond C-F coupling. |

| ~125 - 130 | s or small t | C3 | The carbon attached to the methyl group. Coupling to the meta fluorines will be small. |

| ~15 - 20 | s | -CH₃ | The methyl carbon appears in the typical aliphatic region. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the electronic environment.[4] Since the two fluorine atoms are chemically equivalent, they will produce a single resonance. This signal will be split by the neighboring aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 to -115 | t | F-1, F-5 | Fluorine atoms on an aromatic ring typically appear in this region. The signal will be split into a triplet due to coupling with the two ortho protons (H-6 and H-4, respectively). |

3.4 Experimental Workflow: NMR Spectroscopy

Caption: Comprehensive workflow for multinuclear NMR analysis.

Summary and Conclusion

The structural characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene is reliably achieved through a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy provides clear evidence of the key nitro and fluoro functional groups. Most definitively, ¹H, ¹³C, and ¹⁹F NMR spectroscopy together provide a complete picture of the molecular skeleton, confirming the substitution pattern and electronic structure of the molecule. The protocols and expected data outlined in this guide provide a robust framework for the validation and quality control of this important synthetic intermediate, ensuring its suitability for downstream applications in research and development.

References

- Supporting Information for a relevant chemical synthesis paper. (n.d.). General information on NMR and GC-MS. Retrieved January 5, 2026, from a representative supporting information document. (Note: A specific URL is not provided as this refers to a general class of documents, but the content is based on standard practices described in sources like the one provided in the search results.)

-

Freitas, A. A., & Williamson, R. T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7545–7554. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

Ghorui, T., et al. (2018). Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 194, 222-229. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

Edwards, E. A., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(1), 43-52. [Link]

-

NIST. (n.d.). Benzene, 1,5-difluoro-2,4-dinitro-. Retrieved January 5, 2026, from [Link]

-

Freitas, A. A., & Williamson, R. T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Chemspace. (n.d.). 1,5-difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]

- 3. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem [benchchem.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]